molecular formula C16H18N4O B1209138 N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide

Cat. No. B1209138
M. Wt: 282.34 g/mol
InChI Key: KIWKLFHHVGFZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide is a member of quinolines.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

The compound N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide and its derivatives have been identified as potent inducers of apoptosis in cancer cells. For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, a closely related compound, demonstrate significant activity against cancer cells derived from several human solid tumors, with EC50 values ranging from 30 to 70 nM. This highlights their potential as therapeutic agents in cancer treatment (Zhang et al., 2008).

Conformational Analysis in NMR Spectroscopy

N-acylhydrazones, synthesized from similar pyrazolo[3,4-b]quinoline derivatives, have been analyzed using NMR spectroscopy to understand the duplication of peaks in their 1H- and 13C-NMR spectra. This research is significant in structural chemistry, aiding in the understanding of molecular conformations (Munir et al., 2021).

Fluorescence Quenching in Light-Emitting Devices

Pyrazolo[3,4-b]quinoline derivatives are reported as efficient organic fluorescent materials suitable for light-emitting devices. They exhibit stable fluorescence in various solvents, and their fluorescence can undergo efficient quenching processes in the presence of protic acids, which is reversible (Mu et al., 2010).

Implementation in Molecular Logic Switches

These compounds have been studied for their potential in implementing molecular logic switches. The photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been analyzed, revealing their potential for applications in molecular electronics and photophysics (Uchacz et al., 2016).

Interferon Inducing Activities

Derivatives of N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)butanamide have been evaluated for their interferon-inducing activities, which is essential for their potential use in antiviral therapies (Crenshaw et al., 1976).

properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide

InChI

InChI=1S/C16H18N4O/c1-4-5-14(21)18-15-12-9-11-7-6-10(2)8-13(11)17-16(12)20(3)19-15/h6-9H,4-5H2,1-3H3,(H,18,19,21)

InChI Key

KIWKLFHHVGFZFN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C

Canonical SMILES

CCCC(=O)NC1=NN(C2=C1C=C3C=CC(=CC3=N2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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